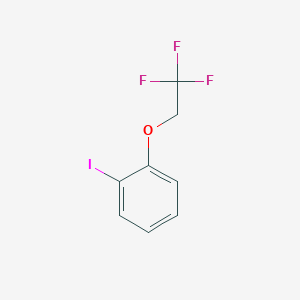

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene

説明

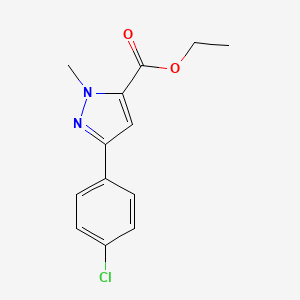

“1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” is a chemical compound that has been used in the synthesis of various other compounds . It is a clear colourless to light yellow liquid .

Synthesis Analysis

The synthesis of “1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” involves a continuous process in a microreactor system . This system consists of membrane-dispersion tube-in-tube microreactors and delay loops . The high mass and heat transfer in the microreactor system allow for ortho- and halogen-lithiation at temperatures much higher than those required for the batch reaction .

Molecular Structure Analysis

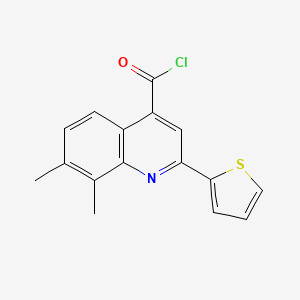

The molecular formula of “1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” is C7H4F3IO . The InChI representation of the molecule is InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H .

Chemical Reactions Analysis

The trifluoromethoxy group in “1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . The reaction has broad scope and good functional group compatibility .

Physical And Chemical Properties Analysis

The molecular weight of “1-Iodo-2-(2,2,2-trifluoroethoxy)benzene” is 288.01 g/mol . It has a topological polar surface area of 9.2 Ų .

科学的研究の応用

Organocatalysis in Organic Synthesis

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene: is utilized in organocatalysis as a hypervalent iodine catalyst . These catalysts are environmentally friendly and serve as non-toxic alternatives to transition metal catalysts. They are particularly effective in forming C–N, C–O, C–S, C–F, and C–C bonds through oxidative functionalizations.

Synthesis of Phenoxyethyl Derivatives

This compound plays a crucial role in synthesizing phenoxyethyl derivatives, which are intermediates in creating α-1 adrenoceptor blockers like silodosin . The improved synthesis process involving this compound offers a commercially viable and industrially advantageous method.

Metal-Catalyzed Couplings

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene: can act as a substrate for various metal-catalyzed coupling reactions, such as the Sonogashira coupling and Heck reaction . These reactions are fundamental in creating complex organic molecules and are widely used in pharmaceutical and material science industries.

Polymer Chemistry

In polymer chemistry, this compound is used to modify the properties of polymers. Its incorporation into polymer chains can influence the thermal stability, rigidity, and overall performance of the resulting materials .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, particularly in the synthesis of intermediates used for drug development . Its unique structure allows for the introduction of trifluoromethyl groups into bioactive molecules, potentially enhancing their pharmacological properties.

Materials Science

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene: is valuable in materials science for synthesizing novel materials with specific electronic or optical properties . It can be used to create diazonium salts that are precursors to advanced materials with potential applications in electronics and nanotechnology.

Environmental Applications

While specific environmental applications of this compound were not directly found, hypervalent iodine compounds, in general, are known for their green chemistry attributes. They are used in reactions that aim to reduce the environmental impact by minimizing hazardous byproducts .

Industrial Uses

Industrially, 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene may be involved in the synthesis of compounds used in various industrial processes. Its reactivity with other chemicals can lead to the production of substances that are integral to manufacturing sectors .

特性

IUPAC Name |

1-iodo-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXSODMETLOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)